molecular formula C16H22N2O5 B5313604 diethyl 5-{[(propylamino)carbonyl]amino}isophthalate

diethyl 5-{[(propylamino)carbonyl]amino}isophthalate

Cat. No.: B5313604
M. Wt: 322.36 g/mol
InChI Key: CEFKJFVEDQUBFU-UHFFFAOYSA-N
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Description

Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate is an organic compound with a complex structure that includes ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid with propyl isocyanate, followed by esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Diethyl 5-aminoisophthalate
  • 5-Aminoisophthalic acid

Uniqueness

Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate is unique due to its specific functional groups and the combination of ester and amide functionalities. This makes it particularly versatile in various chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

diethyl 5-(propylcarbamoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-4-7-17-16(21)18-13-9-11(14(19)22-5-2)8-12(10-13)15(20)23-6-3/h8-10H,4-7H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFKJFVEDQUBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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